

Technical Guide: Solubility and Stability of 2-Methylthiazole-5-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylthiazole-5-carbaldehyde**

Cat. No.: **B182251**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiazole-5-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry and drug development. Its utility in the synthesis of novel therapeutic agents necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents and its chemical stability under different conditions. This technical guide provides a comprehensive overview of the available information on the solubility and stability of **2-Methylthiazole-5-carbaldehyde**, along with detailed experimental protocols for their determination.

Physicochemical Properties

Basic physicochemical properties of **2-Methylthiazole-5-carbaldehyde** are summarized in the table below.

Property	Value	Reference
CAS Number	1003-60-7	[1]
Molecular Formula	C ₅ H ₅ NOS	[1] [2]
Molecular Weight	127.17 g/mol	[1] [2]
Appearance	Yellow to light brown solid/crystals	[1] [3]
Melting Point	40 - 43 °C	[1]
Boiling Point	110-116 °C at 18 Torr	[3]

Solubility Profile

Currently, detailed quantitative solubility data for **2-Methylthiazole-5-carbaldehyde** in a wide range of organic solvents is not readily available in published literature. However, based on its chemical structure—a polar heterocyclic ring with a methyl and a carbaldehyde group—and information from suppliers, a qualitative solubility profile can be inferred. The compound is generally soluble in many common organic solvents.

Qualitative Solubility

The following table provides a qualitative summary of the expected solubility of **2-Methylthiazole-5-carbaldehyde** in various organic solvents. This information is based on general chemical principles and data for structurally similar compounds. Experimental verification is highly recommended.

Solvent	Solvent Class	Expected Solubility
Methanol	Polar Protic	Soluble
Ethanol	Polar Protic	Soluble
Acetone	Polar Aprotic	Soluble
Acetonitrile	Polar Aprotic	Soluble
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble
N,N-Dimethylformamide (DMF)	Polar Aprotic	Soluble
Dichloromethane (DCM)	Halogenated	Soluble
Chloroform	Halogenated	Soluble
Tetrahydrofuran (THF)	Ether	Soluble
Ethyl Acetate	Ester	Soluble
Toluene	Aromatic Hydrocarbon	Sparingly Soluble to Soluble
Hexane	Nonpolar	Insoluble to Sparingly Soluble

Quantitative Solubility Data

Quantitative solubility data is crucial for applications such as reaction optimization, formulation development, and purification. Researchers are encouraged to determine this data experimentally using the protocols outlined in Section 5.0. The table below is provided as a template for recording experimentally determined solubility values.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
Methanol	25	User-determined	User-determined
Ethanol	25	User-determined	User-determined
Acetone	25	User-determined	User-determined
Dimethyl Sulfoxide (DMSO)	25	User-determined	User-determined
N,N-Dimethylformamide (DMF)	25	User-determined	User-determined
Acetonitrile	25	User-determined	User-determined
Dichloromethane	25	User-determined	User-determined

Stability Profile

The stability of **2-Methylthiazole-5-carbaldehyde** is a critical consideration for its synthesis, storage, and handling. The presence of both a thiazole ring and an aldehyde functional group suggests potential susceptibility to degradation under certain conditions.

General Stability and Storage

Chemical suppliers recommend storing **2-Methylthiazole-5-carbaldehyde** in a freezer under an inert atmosphere.^[3] This indicates that the compound may be sensitive to heat, air (oxygen), and moisture. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, at temperatures at or below -20°C.

Potential Degradation Pathways

While specific degradation pathways for **2-Methylthiazole-5-carbaldehyde** are not extensively documented, the following are potential routes of decomposition based on its chemical structure:

- Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 2-methylthiazole-5-carboxylic acid. This can be initiated by atmospheric oxygen, particularly in the presence of light or metal catalysts.
- Photodegradation: Thiazole-containing compounds can be sensitive to light.^[4] Exposure to UV or visible light may lead to complex degradation pathways, including ring cleavage or polymerization.
- Acid/Base Instability: While thiazoles are relatively stable aromatic systems, extreme pH conditions could potentially lead to hydrolysis or other degradation reactions. The stability in acidic and basic media should be experimentally evaluated.
- Thermal Degradation: As with most organic compounds, exposure to high temperatures can lead to decomposition.

Stability Data Summary

This table should be populated with data from forced degradation studies as described in Section 5.0.

Stress Condition	Reagent/Condition	Observation/Degradation (%)	Potential Degradants
Acidic Hydrolysis	0.1 M HCl, 60°C, 24h	User-determined	User-determined
Basic Hydrolysis	0.1 M NaOH, 60°C, 24h	User-determined	User-determined
Oxidation	3% H ₂ O ₂ , RT, 24h	User-determined	2-Methylthiazole-5-carboxylic acid
Thermal	80°C, 48h	User-determined	User-determined
Photolytic	UV/Vis light, RT, 48h	User-determined	User-determined

Experimental Protocols

The following sections provide detailed methodologies for the determination of solubility and stability of **2-Methylthiazole-5-carbaldehyde**.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[\[5\]](#)

5.1.1 Materials and Equipment

- **2-Methylthiazole-5-carbaldehyde** (high purity)
- Selected organic solvents (analytical grade or higher)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

5.1.2 Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **2-Methylthiazole-5-carbaldehyde** to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

- Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
 - Sample Collection and Preparation:
 - Allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
 - Quantification:
 - Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of **2-Methylthiazole-5-carbaldehyde**.
 - Calculation:
 - Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in g/100 mL and mol/L.
- #### 5.1.3 Analytical Method (HPLC-UV)
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid, if needed for peak shape). The exact ratio should be optimized to achieve good separation and a reasonable retention time.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: Determined by measuring the UV absorbance spectrum of a dilute solution of **2-Methylthiazole-5-carbaldehyde** (typically the λ_{max}).
 - Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve of peak area versus concentration.

Protocol for Stability and Forced Degradation Studies

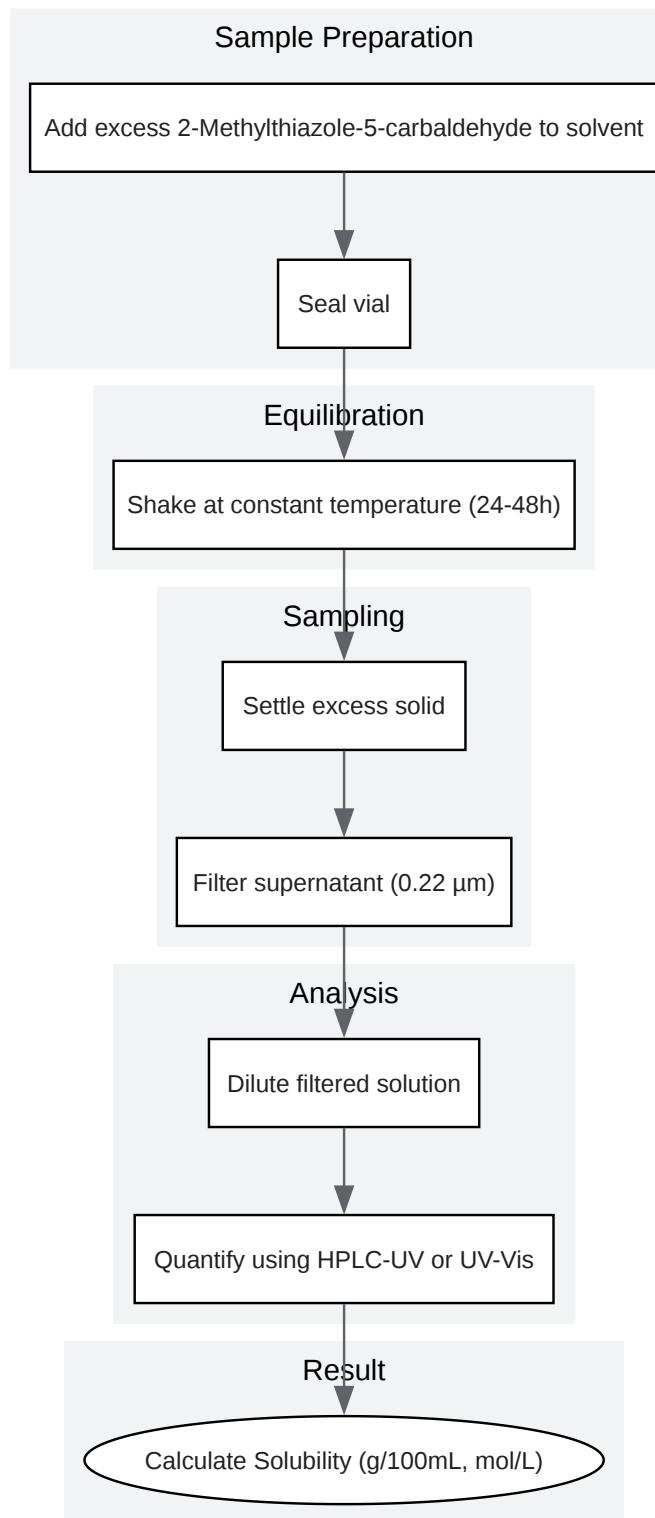
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

5.2.1 Materials and Equipment

- **2-Methylthiazole-5-carbaldehyde**

- Selected solvents (e.g., acetonitrile, methanol, water)
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- Temperature-controlled oven
- Photostability chamber with controlled UV and visible light exposure
- pH meter
- HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

5.2.2 General Procedure for Forced Degradation


- Stock Solution Preparation: Prepare a stock solution of **2-Methylthiazole-5-carbaldehyde** in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period.
 - Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.
 - Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

- Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
 - Photodegradation: Expose the solid compound and a solution of the compound to controlled UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
- Sample Analysis:
 - At specified time points, withdraw samples from each stress condition.
 - Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradants.
 - Data Evaluation:
 - Calculate the percentage of degradation of **2-Methylthiazole-5-carbaldehyde**.
 - Determine the relative retention times of the degradation products.
 - If possible, identify the structure of major degradation products using techniques like LC-MS/MS and NMR.

Visualizations

Experimental Workflow for Solubility Determination

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the shake-flask method for determining solubility.

Logical Flow for Forced Degradation Studies

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methyl-1,3-thiazole-5-carbaldehyde | C5H5NOS | CID 13934728 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylthiazole-5-carbaldehyde CAS#: 1003-60-7 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Solubility and Stability of 2-Methylthiazole-5-carbaldehyde in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182251#solubility-and-stability-of-2-methylthiazole-5-carbaldehyde-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com